2-Cyclopropylmethoxy-6-fluoro-benzaldehyde
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Overview
Description
2-Cyclopropylmethoxy-6-fluoro-benzaldehyde is an organic compound with the molecular formula C11H11FO2 and a molecular weight of 194.21 g/mol . This compound is characterized by the presence of a cyclopropylmethoxy group and a fluorine atom attached to a benzaldehyde core. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of organoboron reagents and palladium catalysts under mild conditions.
Industrial Production Methods: The use of aluminum hemiaminal intermediates has been reported to facilitate the synthesis of functionalized benzaldehydes .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropylmethoxy-6-fluoro-benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of 2-Cyclopropylmethoxy-6-fluoro-benzoic acid.
Reduction: Formation of 2-Cyclopropylmethoxy-6-fluoro-benzyl alcohol.
Substitution: Formation of various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Cyclopropylmethoxy-6-fluoro-benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropylmethoxy-6-fluoro-benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorine atom can influence the compound’s reactivity and binding affinity through electronic effects .
Comparison with Similar Compounds
2-Fluorobenzaldehyde: Similar structure but lacks the cyclopropylmethoxy group.
3-Fluorobenzaldehyde: Fluorine atom is positioned differently on the benzaldehyde ring.
4-Fluorobenzaldehyde: Fluorine atom is positioned at the para position relative to the aldehyde group.
Uniqueness: 2-Cyclopropylmethoxy-6-fluoro-benzaldehyde is unique due to the presence of both the cyclopropylmethoxy group and the fluorine atom, which confer distinct chemical properties and reactivity compared to other fluorobenzaldehydes. This combination of functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C11H11FO2 |
---|---|
Molecular Weight |
194.20 g/mol |
IUPAC Name |
2-(cyclopropylmethoxy)-6-fluorobenzaldehyde |
InChI |
InChI=1S/C11H11FO2/c12-10-2-1-3-11(9(10)6-13)14-7-8-4-5-8/h1-3,6,8H,4-5,7H2 |
InChI Key |
LBOXNFYHTWZTOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=C(C(=CC=C2)F)C=O |
Origin of Product |
United States |
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